(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide
Beschreibung
BenchChem offers high-quality (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-6-8-14(9-7-12)24-19(26)17(10-13-4-2-3-5-16(13)21)27-20(24)15(11-22)18(23)25/h2-9,17H,10H2,1H3,(H2,23,25)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAVDJIVSLWVLK-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, supported by various studies and data.
Chemical Structure
The compound features a thiazolidine ring, which is known for its diverse biological properties. The presence of the cyanoacetamide and chlorobenzyl moieties contributes to its pharmacological potential.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Induces apoptosis |
| Compound B | HeLa | 12.3 | Inhibits cell proliferation |
| (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide | A549 | TBD | TBD |
Note: TBD = To Be Determined
In vitro studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Antimicrobial Activity
Thiazolidine compounds have also been evaluated for their antimicrobial properties. Preliminary findings suggest that (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide may inhibit the growth of several bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy.
Case Studies
- Antitumor Efficacy : A study involving a series of thiazolidine derivatives, including our compound of interest, showed a remarkable reduction in tumor size in xenograft models. The study highlighted the compound's ability to target cancer stem cells, which are often resistant to conventional therapies .
- Synergistic Effects : Another investigation explored the combination of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide with existing chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with standard treatments like doxorubicin .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Case Study:
A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains, indicating their potential as new antimicrobial agents .
Anticancer Properties
Thiazolidinone derivatives have been explored for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells.
Data Table: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide | A549 | 12 | Apoptosis induction |
The above table illustrates the promising anticancer activity of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide, particularly against lung cancer cell lines .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications in substituents can significantly impact biological activity.
Key Findings:
- The presence of a chlorobenzyl group enhances lipophilicity, which improves cell membrane penetration.
- Variations in the p-tolyl moiety can modulate the compound's interaction with biological targets, influencing its therapeutic potential .
Synthesis and Characterization
The synthesis of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide typically involves a multi-step process, including cyclization reactions and condensation reactions.
Synthesis Overview:
- Starting Materials: 2-chlorobenzaldehyde, p-toluenesulfonamide, cyanoacetic acid.
- Reagents: Base catalysts are often used to facilitate the reaction.
- Characterization Techniques: NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Future Directions and Research Opportunities
The ongoing research on thiazolidinone derivatives suggests several avenues for future exploration:
- Development of more potent analogs with reduced toxicity.
- Investigation into combination therapies with existing antibiotics or anticancer agents.
- Exploration of their potential role in treating other diseases such as diabetes and inflammation due to their structural similarities with known bioactive compounds .
Q & A
Q. How are crystallographic data validated to ensure structural accuracy?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
